Cas no 1806967-32-7 (2'-Amino-3',6'-bis(trifluoromethyl)acetophenone)

2'-Amino-3',6'-bis(trifluoromethyl)acetophenone is a fluorinated aromatic ketone derivative featuring a reactive amino group and two trifluoromethyl substituents. This compound is valued for its electron-withdrawing properties, conferred by the trifluoromethyl groups, which enhance its utility in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both amino and carbonyl functionalities allows for versatile reactivity, enabling its use as a building block in nucleophilic substitutions, condensation reactions, and heterocyclic synthesis. Its structural features contribute to improved metabolic stability and lipophilicity in derived compounds, making it a useful intermediate in medicinal chemistry and material science applications.
2'-Amino-3',6'-bis(trifluoromethyl)acetophenone structure
1806967-32-7 structure
Product name:2'-Amino-3',6'-bis(trifluoromethyl)acetophenone
CAS No:1806967-32-7
MF:C10H7F6NO
MW:271.159103631973
CID:4982818

2'-Amino-3',6'-bis(trifluoromethyl)acetophenone Chemical and Physical Properties

Names and Identifiers

    • 2'-Amino-3',6'-bis(trifluoromethyl)acetophenone
    • Inchi: 1S/C10H7F6NO/c1-4(18)7-5(9(11,12)13)2-3-6(8(7)17)10(14,15)16/h2-3H,17H2,1H3
    • InChI Key: WHKQRXZIZZSRJF-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C(F)(F)F)=C(C=1C(C)=O)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 323
  • XLogP3: 3.2
  • Topological Polar Surface Area: 43.1

2'-Amino-3',6'-bis(trifluoromethyl)acetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013009108-1g
2'-Amino-3',6'-bis(trifluoromethyl)acetophenone
1806967-32-7 97%
1g
1,534.70 USD 2021-06-25

Additional information on 2'-Amino-3',6'-bis(trifluoromethyl)acetophenone

Comprehensive Overview of 2'-Amino-3',6'-bis(trifluoromethyl)acetophenone (CAS No. 1806967-32-7)

2'-Amino-3',6'-bis(trifluoromethyl)acetophenone (CAS No. 1806967-32-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of trifluoromethyl groups and an amino functional group makes this compound a valuable intermediate in the synthesis of more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where its electron-withdrawing and lipophilic characteristics can enhance bioavailability and metabolic stability.

In recent years, the demand for fluorinated compounds like 2'-Amino-3',6'-bis(trifluoromethyl)acetophenone has surged, driven by their widespread use in the development of small-molecule therapeutics and crop protection agents. The compound's CAS No. 1806967-32-7 is frequently searched in scientific databases, reflecting its relevance in modern chemistry. Its synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and amination, which are well-documented in peer-reviewed literature.

One of the most discussed topics in the context of 2'-Amino-3',6'-bis(trifluoromethyl)acetophenone is its role in medicinal chemistry. The compound's ability to modulate protein-ligand interactions has made it a candidate for targeting enzymes and receptors involved in diseases such as cancer and inflammation. Additionally, its structural versatility allows for further derivatization, enabling the creation of libraries of analogs for high-throughput screening.

From an industrial perspective, the scalability of 2'-Amino-3',6'-bis(trifluoromethyl)acetophenone production is a key consideration. Manufacturers are optimizing processes to achieve higher yields and purity, addressing challenges such as regioselectivity and byproduct formation. Environmental concerns related to fluorinated waste management are also being addressed through greener synthetic routes, aligning with the global push for sustainable chemistry.

The compound's physicochemical properties, including its melting point, solubility, and stability, are critical for its handling and application. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize 2'-Amino-3',6'-bis(trifluoromethyl)acetophenone, ensuring compliance with regulatory standards. These properties also influence its formulation in final products, whether in pharmaceutical tablets or agrochemical sprays.

Emerging trends in AI-driven drug discovery have further highlighted the importance of compounds like 2'-Amino-3',6'-bis(trifluoromethyl)acetophenone. Machine learning models are being trained to predict the bioactivity of such molecules, accelerating the identification of promising candidates. This intersection of computational chemistry and experimental validation is reshaping how researchers approach lead optimization.

In summary, 2'-Amino-3',6'-bis(trifluoromethyl)acetophenone (CAS No. 1806967-32-7) represents a pivotal building block in modern synthetic chemistry. Its applications span drug development, material science, and beyond, making it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound is poised to play a central role in advancing precision medicine and sustainable agriculture.

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